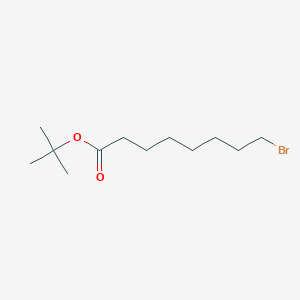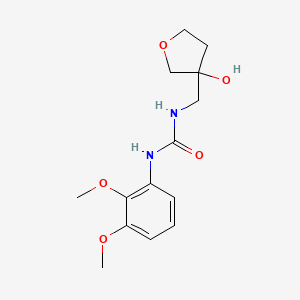
1-(2,3-Dimethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea, also known as THU-1, is a chemical compound that has shown potential in scientific research applications. It is a urea derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Hydrogel Formation and Material Science
Anion tuning of rheology and gelation : Urea derivatives have been shown to form hydrogels in various acidic conditions, with the physical properties of these gels, such as morphology and rheology, being dependent on the anion identity. This indicates a potential application in creating tunable materials for use in drug delivery systems, tissue engineering, and other material science applications (Lloyd & Steed, 2011).
Corrosion Inhibition
Corrosion inhibition in metals : Certain urea derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests their applicability in protecting metal surfaces and structures in industrial settings, enhancing the longevity and durability of metal components (Mistry, Patel, Patel, & Jauhari, 2011).
Medicinal Chemistry and Drug Design
Acetylcholinesterase inhibitors : Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating potential applications in treating diseases such as Alzheimer's by inhibiting enzymes that break down acetylcholine in the brain (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Anticancer agents : Diaryl urea derivatives have been explored for their antiproliferative activity against various cancer cell lines, suggesting their potential as templates for developing new anticancer agents (Feng et al., 2020).
Chemical Synthesis and Material Chemistry
Synthesis of alkoxylated derivatives : Research on the synthesis of alkoxylated derivatives from methylated and ethylated vanillin to 3,4-dimethoxyaniline and related compounds provides insights into the chemical versatility and potential applications of urea derivatives in synthesizing complex organic molecules (Gardner, Moir, & Purves, 1948).
Photodegradation and Environmental Stability
Photodegradation and hydrolysis of pesticides : Studies on the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water highlight the environmental behavior and stability of these compounds, which is crucial for assessing their environmental impact and degradation pathways (Gatidou & Iatrou, 2011).
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-19-11-5-3-4-10(12(11)20-2)16-13(17)15-8-14(18)6-7-21-9-14/h3-5,18H,6-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBFWHOZUTJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

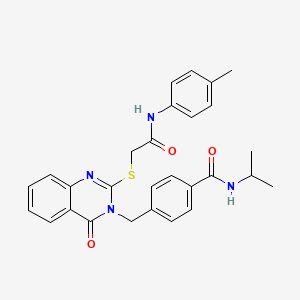
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-amine hydrochloride](/img/structure/B2719524.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2719526.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)
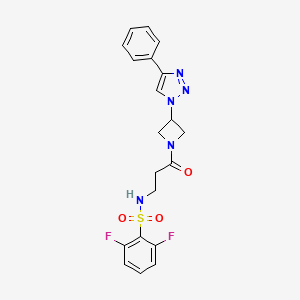
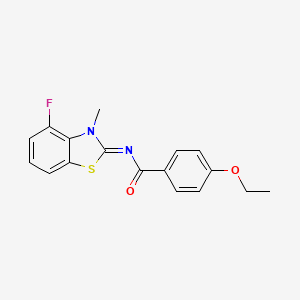


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2719535.png)


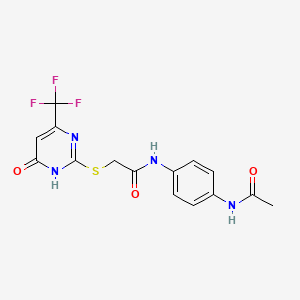
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)
